Benocyclidine-d10

Nicotinic Acetylcholine Receptor Ligand Binding Assay Mass Spectrometry

Quantifying BTCP in biological matrices using PCP-d5 introduces significant error due to chromatographic and ionization differences. Benocyclidine-d10 provides the structurally identical internal standard required for precise LC-MS/MS or GC-MS method validation. • Co-elutes with BTCP to fully correct for matrix effects and recovery losses. • Enables legally defensible forensic toxicology data with high quantitative accuracy. • Isotopic purity supports trace-level impurity and metabolite quantification. Trust a reliable supply of this essential analytical reagent for your critical research workflows.

Molecular Formula C19H25NS
Molecular Weight 309.5 g/mol
Cat. No. B10766043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenocyclidine-d10
Molecular FormulaC19H25NS
Molecular Weight309.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C2=CC3=CC=CC=C3S2)N4CCCCC4
InChIInChI=1S/C19H25NS/c1-5-11-19(12-6-1,20-13-7-2-8-14-20)18-15-16-9-3-4-10-17(16)21-18/h3-4,9-10,15H,1-2,5-8,11-14H2/i2D2,7D2,8D2,13D2,14D2
InChIKeyRGSVXQJPSWZXOP-PGAPGPTOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benocyclidine-d10: Internal Standard for BTCP


Benocyclidine-d10 (BCP-d10) is a stable isotopically labeled analog of benocyclidine (BTCP), a potent and selective dopamine reuptake inhibitor (DRI) belonging to the arylcyclohexylamine class [1]. This deuterated compound incorporates ten deuterium atoms at specific positions on the piperidine ring, resulting in a molecular mass shift of +10 Da compared to the unlabeled analyte . It is primarily utilized as an internal standard for the accurate quantification of BTCP in complex biological matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) [2].

Product Type Stable isotope-labeled internal standard (SIL-IS)
Target Analyte Benocyclidine (BTCP) quantification
Method Context LC-MS / GC-MS bioanalysis; matrix-effect correction

Benocyclidine-d10 vs. Generic Internal Standards


For precise LC-MS/MS or GC-MS quantification, the internal standard must be chemically identical to the analyte except for its isotopic label to ensure co-elution and identical ionization efficiency, thereby correcting for matrix effects and recovery variations [1]. A generic deuterated internal standard, such as PCP-d5, fails this requirement for BTCP analysis. While both are deuterated arylcyclohexylamines, their distinct chemical structures (a benzothiophene ring for BTCP versus a phenyl ring for PCP) lead to different chromatographic retention times and ionization characteristics [2]. Using a non-analogous internal standard introduces significant quantitative error, making it unsuitable for studies requiring accurate measurement of BTCP in forensic toxicology or pharmacokinetic investigations.

Target ISTD
Generic ISTD
Compound
Benocyclidine-d10 (BCP-d10)
PCP-d5
Analyte match
Structurally identical to BTCP
Different core (benzothiophene vs. phenyl)
Chromatography
Co-elution with BTCP
Different retention time; may shift peak alignment
Ionization
Identical ionization efficiency
Divergent ionization; matrix-effect correction may not transfer
Risk
Quantitative error likely; not interchangeable for BTCP bioanalysis

Benocyclidine-d10 Quantitative Evidence


PCP Ion Channel Affinity Advantage

The unlabeled parent compound, benocyclidine (BTCP), exhibits a 12.6-fold higher affinity for the PCP ion channel binding site of the Torpedo californica nicotinic acetylcholine receptor (nAChR) compared to the traditional radioligand [3H]phencyclidine ([3H]PCP). This is critical as it underpins the value of the deuterated analog as a superior reporter ligand in non-radioactive MS Binding Assays [1].

PCP site affinity
Head-to-head
Kd 84.2 nM vs. 1,060 nM
12.6× higher affinity
Supports MS binding assay sensitivity for nAChR PCP site
Torpedo californica membrane assay; non-radioactive MS readout
Nicotinic Acetylcholine Receptor Ligand Binding Assay Mass Spectrometry

Dopamine Transporter Selectivity

The parent molecule, BTCP, demonstrates a stark functional selectivity profile that distinguishes it from classical PCP analogs. It is a highly potent inhibitor of dopamine uptake but shows negligible interaction with the NMDA receptor-linked PCP site [1].

DAT vs. NMDA selectivity
Cross-study
IC50 7-8 nM K0.5 6 µM
~750× functional selectivity
Confirms DAT pathway focus; off-target NMDA interference unlikely
Rat striatal synaptosomes; [3H]dopamine uptake vs. [3H]PCP binding
Dopamine Transporter (DAT) NMDA Receptor Receptor Selectivity

Dopamine Transporter Binding Affinity Comparison

In competitive binding assays using [3H]mazindol to label the dopamine transporter, BTCP exhibits an intermediate affinity (Ki = 44 nM) that is notably higher than that of CFT but lower than the highly potent GBR12935 [1].

DAT binding rank
Head-to-head
Ki 44 nM GBR12935 8.1 nM / CFT 50 nM
5.4× lower than GBR, 1.1× higher than CFT
Distinct DAT binding profile; requires matched ISTD for quantification
[3H]mazindol competition in rat striatal membranes
Dopamine Transporter Radioligand Binding Structure-Activity Relationship

Isotopic Purity for MS Quantification

The commercial specification for Benocyclidine-d10 guarantees a purity of ≥99% for deuterated forms (d1-d10), with the primary isotope being the d10 species . This high isotopic purity is essential for minimizing the contribution of the internal standard to the analyte's mass channel (isotopic cross-talk) which would otherwise compromise quantitative accuracy [1].

Isotopic purity
Specification review
≥99% deuterated forms (d1-d10)
Minimizes isotopic cross-talk for accurate quantification
Vendor QC specification; verify with lot-specific CoA
Mass Spectrometry Isotopic Purity Analytical Chemistry

Benocyclidine-d10 Applications


Forensic Toxicology Bioanalysis

In forensic toxicology laboratories, the detection and quantification of emerging psychoactive substances like BTCP in biological fluids (e.g., blood, urine) is critical. Benocyclidine-d10 serves as the optimal internal standard for developing validated LC-MS/MS or GC-MS methods. Its identical chemical structure to BTCP ensures it corrects for any matrix effects and analyte losses during sample preparation, enabling the generation of legally defensible quantitative results with high accuracy and precision [1].

Pharmacokinetic and Metabolism Studies

During preclinical studies investigating the absorption, distribution, metabolism, and excretion (ADME) of BTCP, accurate measurement of the parent drug and its metabolites in plasma and tissues is paramount. Benocyclidine-d10 is essential as an internal standard to account for variability in extraction efficiency and LC-MS ion suppression/enhancement caused by complex biological matrices, ensuring the reliability of derived PK parameters (e.g., Cmax, AUC, t1/2) [1].

MS Binding Assays for PCP Ion Channel

As demonstrated by recent research, the unlabeled form of BTCP is a more affine reporter ligand for the PCP ion channel site of the nAChR compared to traditional radioligands [1]. Benocyclidine-d10 can be employed as a stable isotope-labeled internal standard to develop and validate quantitative, non-radioactive MS Binding Assays. This approach offers a safer and more environmentally friendly alternative to radioactivity, facilitating high-throughput screening of novel ligands targeting this therapeutically relevant site [2].

Impurity or Metabolite Quantification

In pharmaceutical manufacturing or metabolism studies, BTCP may appear as a trace-level impurity, degradant, or metabolite of related compounds. The high isotopic purity and defined labeling of Benocyclidine-d10 make it an ideal internal standard for developing sensitive and specific methods to quantify these trace analytes. Its use ensures that the method's lower limit of quantification (LLOQ) is not artificially inflated by background interference, a common issue when using less optimal internal standards [1].

Application
Selection Property
Validation Focus
Research bioanalysis (human matrices)
Co-eluting SIL-IS for BTCP
Matrix-effect correction; method accuracy review
Preclinical PK / ADME studies
Identical extraction recovery to analyte
Plasma concentration–time profile; LC-MS ion suppression review
Non-radioactive MS binding assays
Deuterated reporter-ligand standard
PCP ion channel binding; high-sensitivity quantification
Trace-level impurity / metabolite quant.
High isotopic purity (≥99% d1-d10)
LLOQ verification; isotopic cross-talk

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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